

An In-depth Technical Guide to 2-Chloro-5-iodoanisole

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Compound of Interest

Compound Name: 2-Chloro-5-iodoanisole

Cat. No.: B063071

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Chloro-5-iodoanisole** (CAS No: 161949-50-4), a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry.

Core Chemical Information

2-Chloro-5-iodoanisole is a disubstituted anisole derivative containing both chlorine and iodine atoms on the benzene ring. Its structure makes it a versatile building block in the synthesis of more complex molecules.^{[1][2]} It is recognized for its utility in nucleophilic aromatic substitution reactions, which are pivotal for introducing halogen atoms into aromatic systems.^[1]

Chemical Structure and Identifiers

Identifier	Value
IUPAC Name	1-Chloro-4-iodo-2-methoxybenzene
CAS Number	161949-50-4 ^{[2][3][4][5]}
Molecular Formula	C ₇ H ₆ ClIO ^{[2][3][4][5]}
Molecular Weight	268.48 g/mol ^{[2][3][4][5]}
Synonyms	2-Chloro-5-iodo-1-methoxybenzene

Physicochemical Properties

The physical and chemical properties of **2-Chloro-5-iodoanisole** are summarized in the table below.

Property	Value	Source
Appearance	Off-white powder/solid	[1]
Melting Point	39-40 °C	[4]
Boiling Point	275.3 ± 20.0 °C (Predicted)	[4]
Density	1.820 ± 0.06 g/cm ³ (Predicted)	[4]
Flash Point	120.296 °C	[1]
Vapor Pressure	0.009 mmHg at 25°C	[1]
Refractive Index	1.604	[1]
Purity	Available in ≥97% and ≥98%	[2]

Spectroscopic Data (Predicted and Expected)

Experimental spectroscopic data for **2-Chloro-5-iodoanisole** is not readily available in public databases. Therefore, predicted data and expected spectral features are provided below.

Predicted ¹H and ¹³C NMR Data

The following ¹H and ¹³C NMR chemical shifts have been predicted using computational models. These values should be used as a guide for spectral interpretation.

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (ppm)	Multiplicity	Assignment
~7.5	d	Ar-H
~7.3	dd	Ar-H
~6.8	d	Ar-H

| ~3.9 | s | -OCH₃ |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (ppm)	Assignment
~156	Ar-C-O
~140	Ar-C
~135	Ar-C
~122	Ar-C-Cl
~115	Ar-C
~90	Ar-C-I

| ~56 | -OCH₃ |

Expected FT-IR Spectral Features

The FT-IR spectrum of **2-Chloro-5-iodoanisole** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3100-3000	C-H stretch	Aromatic
3000-2850	C-H stretch	Aliphatic (-OCH ₃)
1600-1475	C=C stretch	Aromatic ring
1300-1000	C-O stretch	Aryl ether
850-550	C-Cl stretch	Aryl chloride
~500	C-I stretch	Aryl iodide

Expected Mass Spectrometry Fragmentation

In mass spectrometry (electron ionization), **2-Chloro-5-iodoanisole** is expected to exhibit a molecular ion peak (M^+) at m/z 268 (and a characteristic $M+2$ peak for the ^{37}Cl isotope). Common fragmentation patterns for halogenated anisoles include the loss of a methyl radical ($M^+ - 15$), followed by the loss of a carbonyl group ($M^+ - 15 - 28$).^[6] The loss of the halogen atoms (Cl or I) is also a probable fragmentation pathway.^[7]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-5-iodoanisole** is not widely published, a plausible synthetic route can be devised from its precursor, 2-chloro-5-iodobenzoic acid. The synthesis of 2-chloro-5-iodobenzoic acid itself is well-documented and typically starts from o-chlorobenzoic acid.^{[8][9]}

Proposed Experimental Protocol for Synthesis

The following is a proposed multi-step synthesis of **2-Chloro-5-iodoanisole** from o-chlorobenzoic acid.

Step 1: Nitration of o-Chlorobenzoic Acid

- o-Chlorobenzoic acid is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, yielding 2-chloro-5-nitrobenzoic acid.^[8]

Step 2: Reduction of the Nitro Group

- The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of an acid (e.g., ammonium chloride), to give 2-chloro-5-aminobenzoic acid.^[8]

Step 3: Diazotization and Iodination (Sandmeyer-type Reaction)

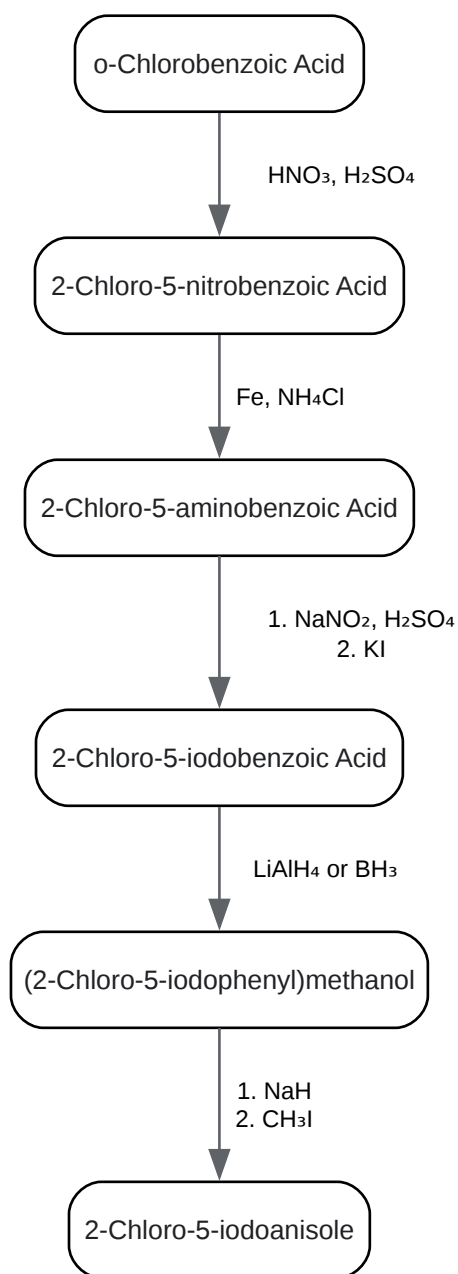
- The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., sulfuric acid).
- The diazonium salt is then treated with a solution of potassium iodide to replace the diazonium group with iodine, yielding 2-chloro-5-iodobenzoic acid.^[9]

Step 4: Reduction of Carboxylic Acid to Alcohol

- The 2-chloro-5-iodobenzoic acid is reduced to the corresponding benzyl alcohol, (2-chloro-5-iodophenyl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH_4) or borane (BH_3).

Step 5: Williamson Ether Synthesis

- The resulting (2-chloro-5-iodophenyl)methanol is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide.
- The alkoxide is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final product, **2-Chloro-5-iodoanisole**.



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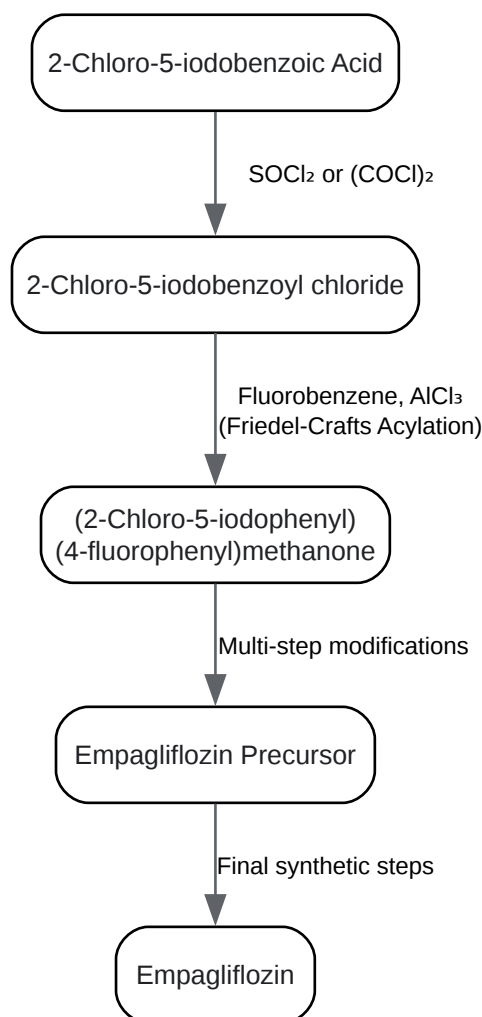
Proposed Synthesis of **2-Chloro-5-iodoanisole**

Applications in Drug Development

2-Chloro-5-iodoanisole and its precursors are valuable intermediates in the synthesis of pharmaceuticals, particularly in the development of SGLT2 inhibitors for the treatment of type 2 diabetes.

Intermediate for SGLT2 Inhibitors

The precursor, 2-chloro-5-iodobenzoic acid, is a key starting material in the synthesis of the SGLT2 inhibitor, empagliflozin.[3][10][11] The synthesis involves converting the benzoic acid to the corresponding benzoyl chloride, followed by a Friedel-Crafts reaction and subsequent modifications to build the final drug molecule.[3][11]



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Role of Precursor in Empagliflozin Synthesis

Building Block for Protein Degraders

2-Chloro-5-iodoanisole is also classified as a protein degrader building block.[2] Halogenated aromatic compounds are frequently used in the synthesis of PROTACs (Proteolysis Targeting

Chimeras) and other protein degraders, where they can serve as fragments that bind to the target protein or as handles for linking different parts of the molecule.

Safety and Handling

GHS Hazard Information

Hazard Statements	Precautionary Statements
H302: Harmful if swallowed.	P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.	P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.	P280: Wear protective gloves/ eye protection/ face protection.
H335: May cause respiratory irritation.	P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of water.	
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
P501: Dispose of contents/container to an approved waste disposal plant.	

Note: This information is based on available safety data sheets for **2-Chloro-5-iodoanisole** and related compounds. A comprehensive toxicological profile is not available.

Handling and Storage Recommendations

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
- **Storage:** Store in a tightly closed container in a cool, dry place, protected from light. Recommended storage temperature is 2-8°C.

Conclusion

2-Chloro-5-iodoanisole is a valuable halogenated building block with significant potential in organic synthesis, particularly in the pharmaceutical industry. While detailed experimental data on its spectroscopic properties and a specific, optimized synthesis protocol are not widely disseminated in public literature, its utility is evident from its role as a precursor to key intermediates for SGLT2 inhibitors and its classification as a protein degrader building block. Further research into its synthesis and reactivity will likely expand its applications in the development of novel therapeutics.

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